

Application Notes and Protocols: Step-by-Step Synthesis of (R)-Idhp

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Compound of Interest

Compound Name: (R)-Idhp
Cat. No.: B12391047

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Abstract

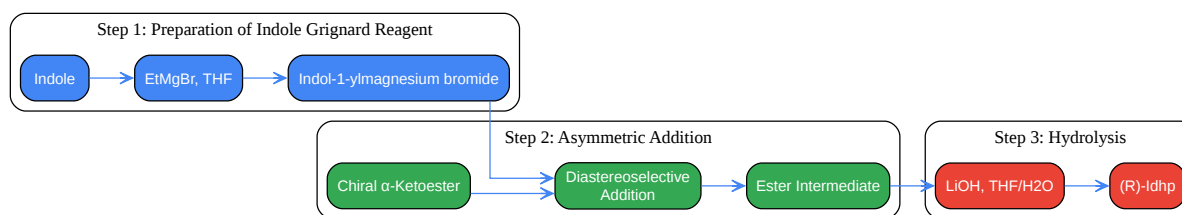
This document provides a detailed, step-by-step protocol for the proposed asymmetric synthesis of **(R)-Idhp**, also known as (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoic acid. The synthesis is designed for researchers in medicinal chemistry and drug development. This protocol includes a plausible synthetic route, detailed experimental procedures, and a summary of expected outcomes in tabular format. Additionally, a diagram of the proposed synthetic workflow and the relevant biological signaling pathway are provided to meet the visualization requirements for application notes.

Introduction

(R)-Idhp is the (R)-enantiomer of Idhp, a metabolite known for its vasorelaxant properties. Its mechanism of action involves the inhibition of Ca²⁺ release in vascular smooth muscle cells, making it a compound of interest for cardiovascular research. The stereospecific synthesis of **(R)-Idhp** is crucial for elucidating its specific biological activity and therapeutic potential. This protocol outlines a plausible three-step asymmetric synthesis starting from commercially available reagents.

Proposed Synthetic Pathway

The proposed synthesis involves the stereoselective addition of an indole Grignard reagent to a chiral α -ketoester derived from (L)-leucine, followed by ester hydrolysis to yield the final product.



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Caption: Proposed synthetic workflow for **(R)-Idhp**.

Experimental Protocols

Step 1: Preparation of the Chiral α -Ketoester (Methyl (S)-2-oxo-4-methylpentanoate)

- To a solution of (L)-leucine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
- Stir the mixture for 30 minutes at 0 °C.
- Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 20 minutes.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
- Extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Asymmetric Addition of Indole

- To a solution of indole (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add ethylmagnesium bromide (1.2 equivalents, 1 M in THF) dropwise.
- Stir the mixture at room temperature for 1 hour to form the indole Grignard reagent.
- Cool the reaction mixture to -78 °C.
- Add a solution of methyl (S)-2-oxo-4-methylpentanoate (1 equivalent) in anhydrous THF dropwise.
- Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
- Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

Step 3: Hydrolysis to **(R)-ldhp**

- Dissolve the ester intermediate (1 equivalent) in a mixture of THF and water (3:1).
- Add lithium hydroxide (LiOH , 3 equivalents).
- Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
- Acidify the reaction mixture to pH 2-3 with 1 M HCl .

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield **(R)-Idhp**.

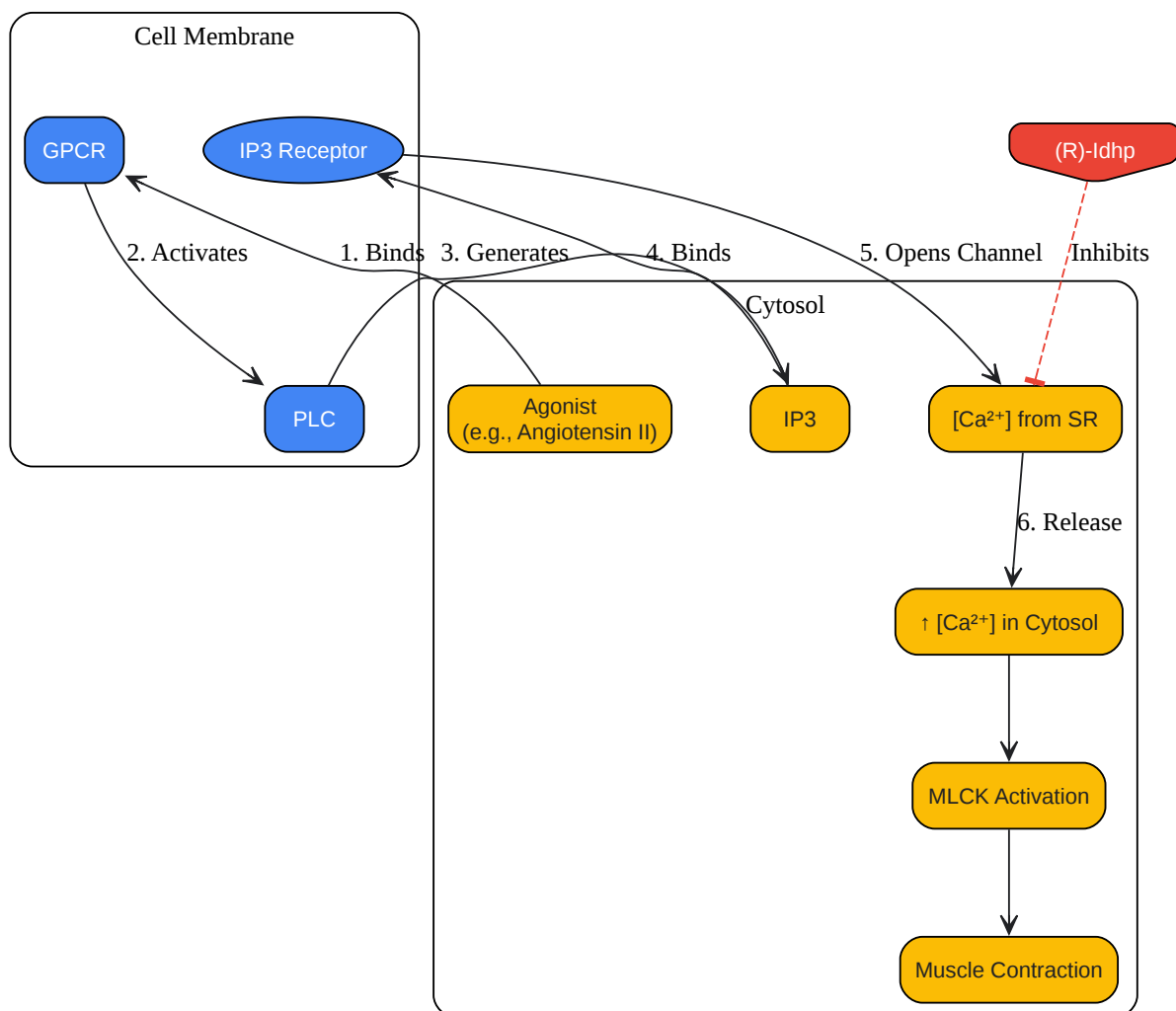
Data Presentation

The following table summarizes the expected results for the synthesis of **(R)-Idhp**.

Step	Product	Starting Material	Key Reagents	Expected Yield (%)	Expected Purity (%)
1	Methyl (S)-2-oxo-4-methylpentanoate	(L)-leucine methyl ester HCl	Dess-Martin periodinane	85-95	>98
2	Methyl (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoate	Methyl (S)-2-oxo-4-methylpentanoate	Indole, EtMgBr	60-75	>95
3	(R)-Idhp	Ester Intermediate	LiOH	90-98	>99

Biological Signaling Pathway

(R)-Idhp is reported to exert its vasorelaxant effects by inhibiting Ca²⁺ release in vascular smooth muscle cells. The following diagram illustrates a simplified signaling pathway for vascular smooth muscle contraction and the proposed point of inhibition by **(R)-Idhp**.



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